molecular formula C7H9N3O2 B12941865 N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide CAS No. 50676-30-7

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide

Cat. No.: B12941865
CAS No.: 50676-30-7
M. Wt: 167.17 g/mol
InChI Key: BZWMRAFFIUEXER-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Properties

CAS No.

50676-30-7

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N-(2-imidazol-1-yl-2-oxoethyl)acetamide

InChI

InChI=1S/C7H9N3O2/c1-6(11)9-4-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,11)

InChI Key

BZWMRAFFIUEXER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide typically involves the reaction of imidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 2-(1H-Imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-(1H-Imidazol-1-yl)-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance. The structure can be represented as follows:

N 2 1H Imidazol 1 yl 2 oxoethyl acetamide\text{N 2 1H Imidazol 1 yl 2 oxoethyl acetamide}

This structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM) against BacteriaMIC (µM) against Fungi
Compound A5.64 (S. aureus)16.69 (C. albicans)
Compound B8.33 (E. coli)56.74 (Fusarium oxysporum)
This compoundTBDTBD

Note: The specific MIC values for this compound require further empirical testing to establish its efficacy.

2. Antifungal Activity

The compound has shown potential antifungal activity, particularly against strains like Candida albicans. The mechanism is thought to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

3. Anticancer Properties

This compound has been evaluated for its anticancer activity in various studies. One notable study assessed its inhibitory effects on human cytochrome P450C24A1 (CYP24A1), a target in cancer therapy.

Table 2: Inhibitory Activity Against CYP24A1

CompoundIC50 (µM)
Ketoconazole0.52
This compoundTBD
Styryl Derivative0.3

The styryl derivative exhibited enhanced activity compared to standard drugs, suggesting that modifications to the imidazole structure could lead to more potent anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety can bind to active sites of enzymes, inhibiting their function.
  • Signal Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Study 1: Anticancer Efficacy in Cell Lines

In vitro studies have demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one derivative reduced cell viability by approximately 39.8% in Caco-2 cells .

Case Study 2: Antimicrobial Spectrum

A comprehensive evaluation of the antimicrobial spectrum revealed that compounds related to this compound exhibited moderate to good activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 77.38 µM across different species .

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